molecular formula C18H20N2 B14625680 5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole CAS No. 54415-56-4

5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole

Cat. No.: B14625680
CAS No.: 54415-56-4
M. Wt: 264.4 g/mol
InChI Key: AKJKAWHSRPHTIW-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole can be achieved through various synthetic routes. One common method involves the Fischer indole cyclization, where an indole derivative undergoes cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid . Another approach involves the conversion of 1,5-methanoazocino-[4,3-b]indole uleine into the desired compound through a series of steps, including reduction and aromatization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the synthesis, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carbazole derivatives.

    Reduction: Reduction reactions can convert it into tetrahydrocarbazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can have significant biological and pharmacological activities.

Scientific Research Applications

5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole involves its interaction with specific molecular targets and pathways. The compound’s basic properties, due to the presence of a nitrogen atom in the pyrrole ring, make it pharmacologically active . It can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole is unique due to its specific substitution pattern and the presence of both pyridine and carbazole moieties

Properties

CAS No.

54415-56-4

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

5-ethyl-2-methyl-1,3,4,11-tetrahydropyrido[3,4-a]carbazole

InChI

InChI=1S/C18H20N2/c1-3-12-10-15-14-6-4-5-7-17(14)19-18(15)16-11-20(2)9-8-13(12)16/h4-7,10,19H,3,8-9,11H2,1-2H3

InChI Key

AKJKAWHSRPHTIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C3=C1CCN(C3)C)NC4=CC=CC=C42

Origin of Product

United States

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